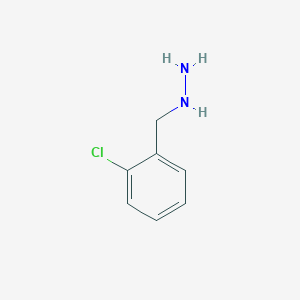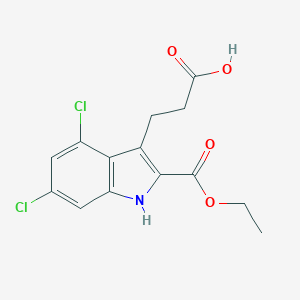
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where regiospecificity and the unambiguous structure determination are crucial, achieved via spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was analyzed to understand its crystallization and stabilization through various intermolecular interactions, offering insights into how similar analyses can be applied to our compound of interest (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with structures related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often exhibit specificity and yield products with significant biological activity. For instance, the design, synthesis, and evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors showcased how specific structural modifications can lead to desired biological activities (Tomoo et al., 2014).
Physical Properties Analysis
Studies on similar compounds involve detailed spectroscopic and diffractometric techniques to differentiate polymorphic forms, which is crucial for understanding the physical properties of such complex molecules. This is exemplified in the investigation of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are deeply influenced by the structural composition of the compound. Analysis of related compounds through techniques like NMR spectroscopy and X-ray crystallography helps in understanding these properties by elucidating their molecular interactions and bond formations, as seen in the study of hydrogen bonding in similar compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
科学的研究の応用
Indole Synthesis and Applications
Indole derivatives, such as "3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid," are pivotal in pharmaceuticals, agrochemicals, and organic materials due to their significant biological and chemical properties. The synthesis of indole and its derivatives has been a subject of extensive research due to their relevance in medicinal chemistry.
Phosphonic Acid Applications : Phosphonic acids and their derivatives are noted for their wide range of applications, from drug development to material science. While not directly related to the specific compound you're interested in, the study on phosphonic acids illustrates the importance of functional group chemistry in creating compounds with specific properties and applications (Sevrain et al., 2017).
将来の方向性
特性
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZROKNETVXIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

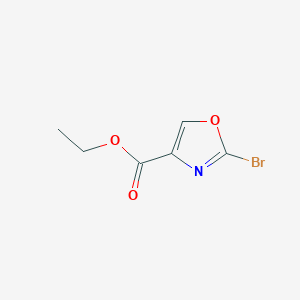
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
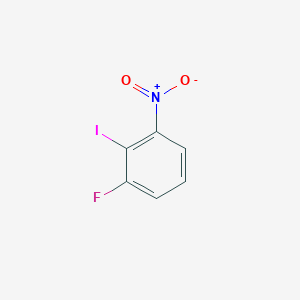
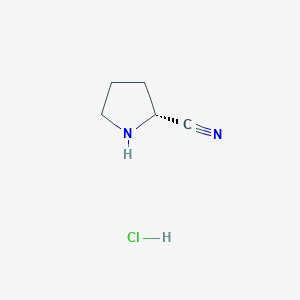

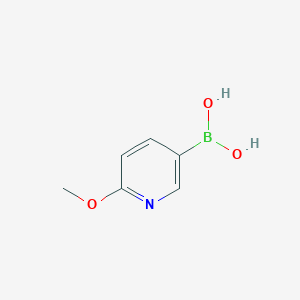
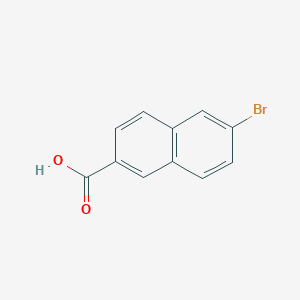
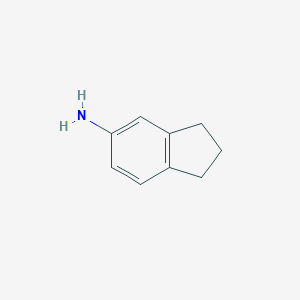
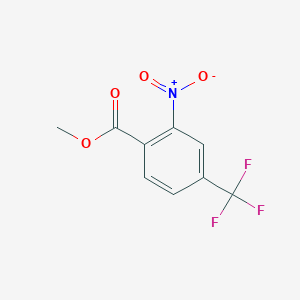
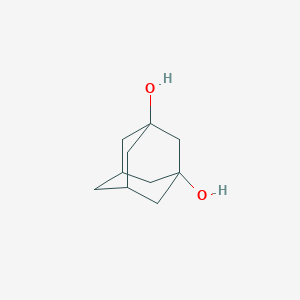
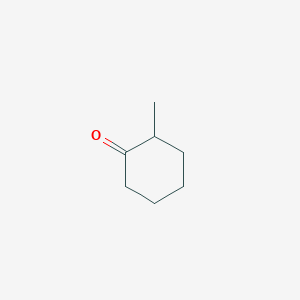
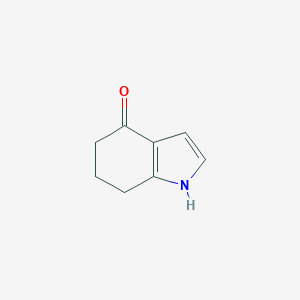
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
